![molecular formula C42H48N4O16 B1239101 Precorrin-2](/img/structure/B1239101.png)
Precorrin-2
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Description
Precorrin-2 is the second intermediate in the biosynthesis of vitamin B12 from uroporphyrinogen III, in which methyl groups have been introduced at positions 2 and 7 of the tetrapyrrole framework. It has a role as an Escherichia coli metabolite. It is a precorrin and a member of isobacteriochlorins. It is a conjugate acid of a precorrin-2(7-).
Scientific Research Applications
Enzymatic Optimization and Kinetics
Precorrin-2 plays a crucial role as a precursor in the biosynthesis of cobalamin (vitamin B12) and siroheme. Fang et al. (2016) demonstrated the use of response surface methodology in optimizing the concentrations of enzymes involved in Precorrin-2 synthesis. They achieved a significant increase in Precorrin-2 production by adjusting enzyme ratios, demonstrating the potential for enhancing biologically-derived chemical production through kinetic modeling (Fang et al., 2016).
Enzyme Purification and Characterization
The enzyme S-adenosyl-L-methionine:precorrin-2 methyltransferase (SP2MT) has been purified from Pseudomonas denitrificans, as described by Thibaut et al. (1990). This enzyme is responsible for catalyzing a key step in the conversion of Precorrin-2 to Precorrin-3 in the vitamin B12 biosynthetic pathway. Their work provides insights into the enzyme’s structure and function, contributing to our understanding of vitamin B12 biosynthesis (Thibaut et al., 1990).
Structural and Biosynthetic Studies
In the context of vitamin B12 biosynthesis, detailed structural analysis of precorrin-6x, a derivative of precorrin-2, was conducted by Thibaut et al. (1990). This study contributes to understanding the complex process of corrin macrocycle formation in vitamin B12 biosynthesis (Thibaut et al., 1990).
Implications in Methanogenesis
Buchenau et al. (2006) explored the role of Precorrin-2 in heme biosynthesis in the methanogenic archaeon Methanosarcina barkeri. This pathway involving Precorrin-2 provides insights into unique metabolic processes in archaea and their adaptation to extreme environments (Buchenau et al., 2006).
Multifunctional Enzyme Activities
Spencer et al. (1993) demonstrated that the E. coli cysG gene product, which involves the conversion of uro'gen III to precorrin-2, also exhibits multiple enzymatic activities in the synthesis of siroheme. This highlights the multifunctional nature of enzymes in bacterial metabolic pathways (Spencer et al., 1993).
properties
Product Name |
Precorrin-2 |
---|---|
Molecular Formula |
C42H48N4O16 |
Molecular Weight |
864.8 g/mol |
IUPAC Name |
3-[(1Z,2S,3S,4Z,15Z,17S,18S)-8,12,17-tris(2-carboxyethyl)-3,7,13,18-tetrakis(carboxymethyl)-3,18-dimethyl-2,10,17,21,22,23-hexahydroporphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C42H48N4O16/c1-41(17-39(59)60)23(5-9-35(51)52)29-14-27-21(11-37(55)56)19(3-7-33(47)48)25(43-27)13-26-20(4-8-34(49)50)22(12-38(57)58)28(44-26)15-31-42(2,18-40(61)62)24(6-10-36(53)54)30(46-31)16-32(41)45-29/h14-16,23-24,43-44,46H,3-13,17-18H2,1-2H3,(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)/b29-14-,30-16-,31-15-/t23-,24-,41+,42+/m1/s1 |
InChI Key |
CSWLXNNNLVVXKD-ZIBVGKFXSA-N |
Isomeric SMILES |
C[C@@]\1([C@@H](/C/2=C/C3=N/C(=C\C4=C(C(=C(N4)CC5=C(C(=C(N5)/C=C1\N2)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)/[C@H]([C@]3(C)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O |
SMILES |
CC1(C(C2=CC3=NC(=CC4=C(C(=C(N4)CC5=C(C(=C(N5)C=C1N2)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3(C)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O |
Canonical SMILES |
CC1(C(C2=CC3=NC(=CC4=C(C(=C(N4)CC5=C(C(=C(N5)C=C1N2)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O)C(C3(C)CC(=O)O)CCC(=O)O)CCC(=O)O)CC(=O)O |
synonyms |
15,23-dihydrosirohydrochlorin precorrin 2 |
Origin of Product |
United States |
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